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molecular formula C15H9FO5 B025922 4-(4-Fluorobenzoyl)isophthalic acid CAS No. 1645-24-5

4-(4-Fluorobenzoyl)isophthalic acid

Cat. No. B025922
M. Wt: 288.23 g/mol
InChI Key: JVUHTPARUDQETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06946564B2

Procedure details

To a suspension of sodium borohydride (43.5 g) dispersed in THF (327 ml) was added trimethyl borate (9.1 g) and added dropwise at 20-30° C. a solution of 4-(4′-fluorobenzoyl)isophthalic acid (100.5 g) synthesized in Example 4 in THF (313 ml), and the mixture was heated to 35° C. A boron trifluoride-THF complex (181.7 g) was added dropwise at 35-42° C. After the dropwise addition, the mixture was heated at 40-50° C. for 7 hr, and hydrolyzed with water (101 ml) in an ice bath. THF was evaporated under reduced pressure. To the residue was added 30% sulfuric acid (110 g) and the mixture was stirred at 60° C. for 5 hr. A 25% aqueous solution of sodium hydroxide (200 g) was added and the mixture was extracted with hot toluene (450 ml) at 70° C. The hot toluene layer was washed with warm water (70° C., 60 ml), heptane (450 ml) was added and the mixture was cooled. The precipitated crystals were collected by filtration and dried to give 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol (69.0 g, 81%). The various spectrum data of the crystals were the same as those obtained in Example 12.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
100.5 g
Type
reactant
Reaction Step Three
Name
Quantity
313 mL
Type
solvent
Reaction Step Three
Name
Quantity
101 mL
Type
reactant
Reaction Step Four
Name
Quantity
327 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].B(OC)(OC)OC.[F:10][C:11]1[CH:30]=[CH:29][C:14]([C:15]([C:17]2[CH:25]=[CH:24][C:20]([C:21](O)=[O:22])=[CH:19][C:18]=2[C:26](O)=[O:27])=O)=[CH:13][CH:12]=1.O>C1COCC1>[F:10][C:11]1[CH:30]=[CH:29][C:14]([CH:15]2[C:17]3[C:18](=[CH:19][C:20]([CH2:21][OH:22])=[CH:24][CH:25]=3)[CH2:26][O:27]2)=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
43.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
9.1 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
100.5 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C2=C(C=C(C(=O)O)C=C2)C(=O)O)C=C1
Name
Quantity
313 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
101 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
327 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A boron trifluoride-THF complex (181.7 g) was added dropwise at 35-42° C
ADDITION
Type
ADDITION
Details
After the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 40-50° C. for 7 hr
Duration
7 h
CUSTOM
Type
CUSTOM
Details
THF was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 30% sulfuric acid (110 g)
ADDITION
Type
ADDITION
Details
A 25% aqueous solution of sodium hydroxide (200 g) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with hot toluene (450 ml) at 70° C
WASH
Type
WASH
Details
The hot toluene layer was washed with warm water (70° C., 60 ml), heptane (450 ml)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 69 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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